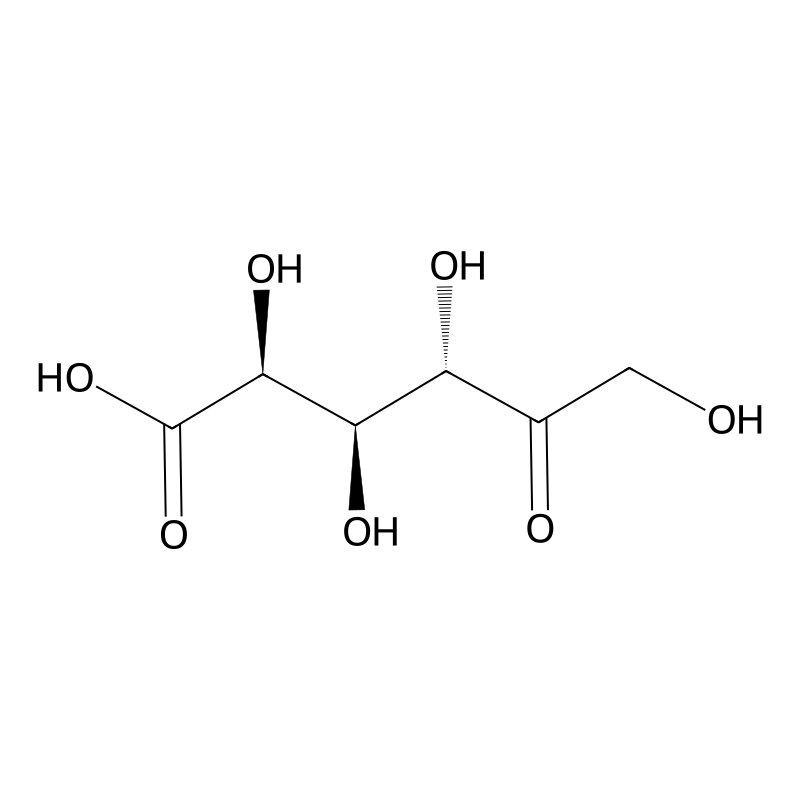

D-tagaturonic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

D-tagaturonic acid is a 6-carbon ketohexuronic acid that serves as a central intermediate in the microbial degradation of pectin and D-galacturonate [1]. As the direct product of D-galacturonate isomerase (UxaC) and the specific substrate for D-tagaturonate reductase (UxaB), it is a critical material for researchers investigating uronic acid metabolism [2]. From a procurement perspective, sourcing pure D-tagaturonic acid is essential for isolating downstream enzymatic steps, serving as an analytical standard, and engineering biocatalytic routes for rare sugar production without the kinetic interference of upstream pathway dynamics.

Research Fit

References

Buyers often consider substituting D-tagaturonic acid with its highly abundant and cheaper aldose precursor, D-galacturonic acid [1]. However, this substitution fails in both analytical and kinetic applications. In enzymatic studies, using D-galacturonic acid requires a coupled assay with UxaC to generate D-tagaturonate in situ, which introduces rate-limiting isomerization bottlenecks and equilibrium biases that obscure the true kinetic parameters of downstream enzymes like UxaB [2]. Furthermore, in metabolomics, D-galacturonic acid and D-tagaturonic acid are isobaric; without the exact keto-acid standard, it is impossible to definitively calibrate chromatographic retention times or mass spectrometry fragmentation patterns to resolve metabolic bottlenecks [3].

Substitution Risk

-

Epimer-specific enzyme recognition

Mannonate dehydrogenase (tm_UxuB) exhibits zero activity on D-tagaturonate while efficiently reducing D-fructuronate; generic uronic acid substitution may yield a false-negative result.

-

Pathway branching divergence

Uronate isomerase processes D-galacturonate exclusively to D-tagaturonate, not D-fructuronate; a generic uronate panel misroutes carbon flux and invalidates pathway design.

References

- [1] Hugouvieux-Cotte-Pattat et al., 'Catabolism of Hexuronides, Hexuronates, Aldonates, and Aldarates.' EcoSal Plus, 2014.

- [2] Zhang et al., 'Tagaturonate–fructuronate epimerase UxaE, a novel enzyme in the hexuronate catabolic network in Thermotoga maritima.' Environmental Microbiology, 2009.

- [3] Kuivanen, J., 'Metabolic engineering of the fungal D-galacturonate pathway.' VTT Science, 2014.

UxaB Kinetic Profiling

When characterizing UxaB or homologous altronate oxidoreductases, utilizing pure D-tagaturonic acid allows for the direct, uncoupled determination of Michaelis-Menten parameters (Km, kcat) [1]. Substituting with D-galacturonic acid necessitates an auxiliary coupling enzyme (UxaC), which creates a kinetic bottleneck due to the unfavorable thermodynamic equilibrium of aldose-ketose isomerization, leading to skewed velocity measurements [2].

| Evidence Dimension | Assay coupling requirement and kinetic accuracy |

| Target Compound Data | Direct Km and kcat derivation with zero auxiliary enzyme lag |

| Comparator Or Baseline | D-galacturonic acid (requires UxaC coupling and equilibrium correction) |

| Quantified Difference | Eliminates rate-limiting isomerization bottlenecks and equilibrium-driven substrate starvation |

| Conditions | In vitro UxaB enzymatic assays |

Procuring the exact keto-acid substrate prevents assay artifacts and eliminates the need to purify or purchase auxiliary coupling enzymes.

Metabolic Flux Isobaric Resolution

In the metabolic profiling of engineered pectin-degrading microorganisms, D-tagaturonic acid and its precursor D-galacturonic acid share an identical exact mass (194.04 Da) [1]. Procurement of the pure D-tagaturonic acid standard is mandatory to establish distinct chromatographic retention times and precise MS/MS fragmentation libraries [2]. Without it, distinguishing the keto-hexuronate from the aldo-hexuronate in crude cellular extracts is analytically impossible, leading to unquantifiable pathway pooling.

| Evidence Dimension | Chromatographic and MS/MS identification |

| Target Compound Data | Definitive retention time and fragmentation calibration for the keto-isomer |

| Comparator Or Baseline | D-galacturonic acid standard alone |

| Quantified Difference | 100% resolution of isobaric pathway intermediates vs. co-elution and mass ambiguity |

| Conditions | GC-MS or LC-MS/MS metabolic profiling |

Essential for analytical chemists and bioengineers who need to quantify exact metabolic bottlenecks in engineered uronic acid pathways.

Rare Sugar Biocatalysis Precursor

Recent advances in rare sugar synthesis utilize D-tagaturonic acid as a critical intermediate for downstream epimerization. For instance, engineering pathways to produce D-fructuronate or D-tagatose rely on enzymes like tagaturonate 3-epimerase (UxaE) that specifically recognize the keto-uronic acid [1]. Using D-galacturonic acid directly results in zero target yield without the upstream isomerase cascade. Pure D-tagaturonic acid provides a controlled, isolated starting point for optimizing these specific downstream biocatalytic reactions [2].

| Evidence Dimension | Downstream rare sugar biocatalytic yield |

| Target Compound Data | Direct conversion by tagaturonate 3-epimerase (UxaE) |

| Comparator Or Baseline | D-galacturonic acid (0% direct conversion by UxaE) |

| Quantified Difference | Bypasses upstream pathway requirements, enabling isolated optimization of the epimerization step |

| Conditions | In vitro biocatalytic cascade optimization |

Allows synthetic biologists to isolate and optimize downstream rare-sugar production steps without upstream pathway interference.

Uncoupled Uronic Acid Assays

D-tagaturonic acid is the optimal choice for researchers conducting kinetic profiling of D-tagaturonate reductase (UxaB) and tagaturonate 3-epimerase (UxaE). By starting directly with the keto-acid, researchers bypass the need for coupled assays involving UxaC, thereby eliminating equilibrium-driven artifacts and simplifying assay design [1].

Pectin Valorization Analytical Standards

In metabolic engineering projects aimed at converting pectin-rich agricultural waste into high-value biochemicals, D-tagaturonic acid serves as a critical analytical standard. It enables the precise calibration of GC-MS and LC-MS systems to differentiate the keto-intermediate from the isobaric D-galacturonic acid, allowing for accurate quantification of intracellular flux and pathway bottlenecks [2].

Cell-Free Rare Sugar Biocatalysis

For synthetic biology applications focused on rare sugar production, D-tagaturonic acid acts as a direct, processable precursor. It allows for the isolated optimization of downstream epimerases and decarboxylases (e.g., pathways toward D-tagatose) without the confounding variables introduced by full-pathway cellular metabolism or upstream isomerase inefficiencies [3].

Application Fit Matrix

References

- [1] Hugouvieux-Cotte-Pattat et al., 'Catabolism of Hexuronides, Hexuronates, Aldonates, and Aldarates.' EcoSal Plus, 2014.

- [2] Kuivanen, J., 'Metabolic engineering of the fungal D-galacturonate pathway.' VTT Science, 2014.

- [3] Shin et al., 'Development of Tagaturonate 3-Epimerase into Tagatose 4-Epimerase with a Biocatalytic Route from Fructose to Tagatose.' ACS Catalysis, 2020.

XLogP3

Wikipedia

Use Classification

Explore Compound Types